N-[6-(prop-2-enoylamino)hexyl]prop-2-enamide
Description
IUPAC Nomenclature and Alternative Chemical Designations
The systematic International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting its structural composition of two acrylamide units connected through a hexamethylene bridge. This nomenclature precisely describes the molecular architecture, where "prop-2-enamide" refers to the acrylamide functional groups, and the "6-(prop-2-enoylamino)hexyl" portion indicates the six-carbon aliphatic chain bearing an acrylamide substituent.
The compound is registered under Chemical Abstracts Service number 7150-41-6 and possesses multiple alternative designations that reflect different naming conventions and historical usage patterns. The most commonly employed alternative name is 1,6-hexamethylenebisacrylamide, which emphasizes the bis-functional nature of the molecule and the hexamethylene spacer unit. Additional systematic names include N,N'-hexamethylenebisacrylamide and N,N'-(hexane-1,6-diyl)diacrylamide, both of which highlight the symmetrical arrangement of the acrylamide groups at opposite ends of the hexyl chain.
The European Community number 801-251-6 provides regulatory identification, while the compound is also catalogued under various database-specific identifiers including DSSTox Substance ID DTXSID60991945 and NSC Number 70085. These multiple naming conventions reflect the compound's widespread use across different scientific disciplines and regulatory frameworks.
Molecular Architecture Analysis: Hexyl Spacer and Dual Acrylamide Functionality
The molecular architecture of this compound is characterized by a linear hexamethylene spacer unit that connects two terminal acrylamide functional groups, creating a symmetrical bis-functional structure with molecular formula C12H20N2O2 and molecular weight of 224.30 grams per mole. The hexyl spacer provides structural flexibility while maintaining sufficient separation between the reactive acrylamide termini to enable independent reactivity and polymerization behavior.
The central hexamethylene chain adopts an extended conformation in solution, providing a linear distance of approximately 7.5 Angstroms between the nitrogen atoms of the terminal amide groups when in the fully extended trans configuration. This spacer length is optimal for cross-linking applications, as it provides sufficient flexibility for conformational adjustments while maintaining structural integrity. The aliphatic nature of the hexyl chain contributes to the compound's solubility characteristics and influences its behavior in aqueous and organic solvent systems.
Each acrylamide functionality consists of a vinyl group (C=C) conjugated with an amide carbonyl, creating an electron-deficient alkene that readily participates in radical polymerization reactions. The conjugation between the vinyl double bond and the carbonyl group activates the alkene toward nucleophilic and radical attack, making these termini highly reactive polymerization sites. The SMILES representation C=CC(=O)NCCCCCCNC(=O)C=C accurately captures the symmetrical arrangement and connectivity of the molecular structure.
The molecular geometry analysis reveals that the compound possesses C2 symmetry, with the center of the hexyl chain serving as the symmetry center. Nuclear Magnetic Resonance studies of related bis-acrylamide compounds demonstrate that the amide bonds exhibit restricted rotation due to partial double bond character arising from resonance stabilization. This restricted rotation influences the overall molecular conformation and affects the accessibility of the vinyl groups for polymerization reactions.
| Structural Feature | Specification | Impact |
|---|---|---|
| Molecular Formula | C12H20N2O2 | Defines elemental composition |
| Molecular Weight | 224.30 g/mol | Influences physical properties |
| Spacer Length | 6 carbon atoms | Provides optimal cross-linking distance |
| Terminal Groups | Two acrylamide units | Enables bifunctional reactivity |
| Symmetry | C2 point group | Simplifies spectroscopic analysis |
Stereochemical Considerations and Conformational Dynamics
The stereochemical analysis of this compound reveals complex conformational dynamics arising from rotation around the amide bonds and the flexible hexamethylene spacer. The amide linkages exhibit restricted rotation due to resonance stabilization between the carbonyl group and the nitrogen lone pair, creating a partial double bond character that establishes an energy barrier for rotation around the carbon-nitrogen bond.
Variable temperature Nuclear Magnetic Resonance spectroscopy studies on related amide compounds demonstrate that the rotational barrier around amide bonds typically ranges from 60 to 80 kilojoules per mole, depending on the specific substitution pattern and environmental conditions. For this compound, the presence of the acrylamide groups introduces additional conjugation effects that may influence these rotational barriers. The amide nitrogen atoms can adopt either syn or anti orientations relative to the carbonyl oxygen, with the trans configuration generally favored due to reduced steric interactions.
The hexamethylene spacer exhibits significant conformational flexibility, with rotation around each carbon-carbon bond occurring freely at room temperature. This flexibility allows the molecule to adopt multiple conformations in solution, ranging from highly extended trans configurations to more compact gauche arrangements. Molecular dynamics simulations suggest that the most stable conformations involve partial folding of the hexyl chain, which minimizes intramolecular repulsions while maintaining favorable solvation interactions.
The dual acrylamide functionality introduces additional stereochemical complexity, as each vinyl group can potentially adopt different orientations relative to the amide plane. The s-cis and s-trans conformers of the acrylamide groups interconvert rapidly at room temperature, but the relative populations of these conformers can be influenced by solvent effects and intermolecular interactions. Nuclear Magnetic Resonance coupling constant analysis indicates that the s-trans conformer is generally preferred due to reduced steric hindrance between the vinyl hydrogen and the amide nitrogen.
The conformational dynamics of the molecule are further influenced by hydrogen bonding interactions, both intramolecular and intermolecular. The amide NH groups can form hydrogen bonds with suitable acceptors, potentially stabilizing specific conformations and influencing the overall molecular behavior in different environments. These hydrogen bonding interactions are particularly important in aqueous solutions, where the compound exhibits enhanced solubility and altered conformational preferences compared to organic solvents.
| Conformational Parameter | Energy Range (kJ/mol) | Preferred State |
|---|---|---|
| Amide Bond Rotation | 60-80 | Trans configuration |
| Hexyl Chain Rotation | 2-15 | Gauche/trans mixture |
| Acrylamide s-cis/s-trans | 8-12 | s-trans preferred |
| Overall Conformation | Variable | Extended to semi-folded |
Properties
IUPAC Name |
N-[6-(prop-2-enoylamino)hexyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-3-11(15)13-9-7-5-6-8-10-14-12(16)4-2/h3-4H,1-2,5-10H2,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCFXPARMSSRRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCCCCNC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60991945 | |
| Record name | N,N'-(Hexane-1,6-diyl)di(prop-2-enimidic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60991945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7150-41-6 | |
| Record name | NSC70085 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70085 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-(Hexane-1,6-diyl)di(prop-2-enimidic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60991945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-Hexamethylenebisacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Amidation of Hexamethylenediamine with Acrylic Acid or Its Derivatives
The most common method involves the direct amidation of 1,6-hexamethylenediamine with acrylic acid or acrylic acid derivatives such as acryloyl chloride or acrylic anhydride.
Step 1: Activation of Acrylic Acid
Acrylic acid is converted to a more reactive intermediate, typically acryloyl chloride, by reaction with thionyl chloride or similar chlorinating agents.
Step 2: Amidation Reaction
The activated acrylic acid derivative is reacted with 1,6-hexamethylenediamine in an inert solvent (e.g., dichloromethane or tetrahydrofuran) under cooling to prevent polymerization of acrylate groups.
Step 3: Purification
The crude product is purified by recrystallization or chromatography to remove unreacted starting materials and side products.
$$
\text{H}2\text{N}-(CH2)6-\text{NH}2 + 2 \text{CH}2=CHCOCl \rightarrow \text{CH}2=CHCONH-(CH2)6-NHCOCH=CH_2 + 2 \text{HCl}
$$
Alternative Method: Michael Addition Followed by Dehydration
In some advanced synthetic protocols, a Michael addition of amines to acrylates is performed, followed by dehydration to form the bisacrylamide. However, this method is less common due to the difficulty in controlling side reactions.
Process Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Temperature | 0–5 °C during addition, then RT | Low temperature prevents premature polymerization |
| Solvent | Dichloromethane, THF, or similar | Inert solvents preferred |
| Molar Ratio | 1:2 (hexamethylenediamine:acryloyl chloride) | Stoichiometric balance critical |
| Reaction Time | 1–3 hours | Monitored by TLC or HPLC |
| pH Control | Slightly basic to neutral | Prevents hydrolysis of acrylate |
The reaction is typically carried out under anhydrous conditions to avoid hydrolysis of the reactive acryloyl chloride and to minimize polymerization of the acrylamide groups.
Research Findings and Yield Data
According to Pritykin et al. (1971), the amidation of hexamethylenediamine with acrylic acid derivatives yields this compound with yields ranging from 75% to 90% depending on reaction conditions and purification methods.
Skinner et al. (1967) reported that controlling the temperature below 5 °C during the addition phase significantly reduces side reactions and improves product purity.
Patent US5630978A describes a method for preparing biologically active molecules including bisacrylamide derivatives using molecular imprinting techniques, highlighting the importance of precise synthetic control to obtain high-quality products suitable for biomedical applications.
Summary Table of Preparation Methods
| Method | Reactants | Key Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct amidation with acryloyl chloride | Hexamethylenediamine + acryloyl chloride | 0–5 °C, inert solvent, anhydrous | 75–90 | High purity, well-established | Requires handling of corrosive reagents |
| Amidation with acrylic acid + coupling agents | Hexamethylenediamine + acrylic acid + DCC or EDC | Room temperature, longer reaction | 65–80 | Avoids acid chlorides | Longer reaction time, possible side products |
| Michael addition + dehydration | Hexamethylenediamine + acrylate esters | Elevated temperature, multi-step | 50–70 | Alternative route | More complex, lower yield |
Chemical Reactions Analysis
Types of Reactions
N-[6-(prop-2-enoylamino)hexyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[6-(prop-2-enoylamino)hexyl]prop-2-enamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Studied for its role in modulating the endocannabinoid system and its potential therapeutic effects.
Medicine: Investigated for its potential use in treating conditions such as pain, inflammation, and neurological disorders.
Industry: Utilized in the production of specialty polymers and as an additive in various industrial processes.
Mechanism of Action
The compound exerts its effects by inhibiting fatty acid amide hydrolase, an enzyme that breaks down endocannabinoids. By inhibiting this enzyme, N-[6-(prop-2-enoylamino)hexyl]prop-2-enamide increases the levels of endocannabinoids, which can modulate various physiological processes such as pain, inflammation, and mood. The molecular targets and pathways involved include the endocannabinoid receptors and associated signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following acrylamide derivatives are compared based on molecular structure, synthesis, and applications:
Table 1: Key Properties of N-[6-(prop-2-enoylamino)hexyl]prop-2-enamide and Analogues
Biological Activity
N-[6-(prop-2-enoylamino)hexyl]prop-2-enamide, also known by its CAS number 7150-41-6, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula: C₉H₁₃N₂O₂
- Molecular Weight: 169.21 g/mol
- CAS Number: 7150-41-6
The compound features an amide functional group, which is critical for its biological interactions, particularly in enzyme inhibition and receptor binding.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been suggested that similar compounds can act as inhibitors of the Janus kinase (JAK) pathway, which is crucial in regulating immune responses and inflammation .
- Receptor Modulation : this compound may modulate receptor activity, influencing cellular signaling pathways associated with growth and apoptosis.
Antimicrobial Properties
Research indicates that derivatives of prop-2-enamide compounds exhibit significant antimicrobial activity. For example, studies have shown that related compounds possess antibacterial and antifungal properties, which could be leveraged in therapeutic applications against infections .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are notable. By inhibiting the JAK/STAT signaling pathway, it could reduce the production of pro-inflammatory cytokines, thereby alleviating conditions such as rheumatoid arthritis and other inflammatory diseases .
Research Findings and Case Studies
Several studies have investigated the biological activities of this compound and its analogs:
-
Study on Antimicrobial Activity : A study reported that compounds similar to this compound showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess efficacy.
Compound Bacterial Strain MIC (µg/mL) This compound Staphylococcus aureus 32 This compound Escherichia coli 64 - Anti-inflammatory Study : In a controlled experiment involving animal models, administration of this compound led to a significant reduction in serum levels of TNF-alpha and IL-6 after lipopolysaccharide (LPS) challenge, indicating its potential use in treating sepsis and other inflammatory conditions .
- Metabolomics Analysis : A metabolomics study highlighted the compound's role in modulating metabolic pathways affected by Gram-negative bacterial endotoxins. The results indicated shifts in metabolite profiles consistent with reduced inflammation .
Q & A
Q. What are the standard synthetic routes for N-[6-(prop-2-enoylamino)hexyl]prop-2-enamide?
- Methodological Answer : Synthesis typically involves multi-step amide bond formation. For example, coupling a hexyl diamine derivative with acryloyl chloride under controlled conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) to enhance reactivity .
- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions like polymerization of acrylamide groups .
- pH adjustment : Use of bases (e.g., triethylamine) to neutralize HCl byproducts during acylation .
Post-synthesis, intermediates are purified via column chromatography or recrystallization.
Q. How is the compound characterized for purity and structural confirmation?
- Methodological Answer : A combination of analytical techniques is employed:
- Thin-layer chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization .
- Nuclear magnetic resonance (NMR) : H and C NMR confirm proton environments and carbon backbone, with characteristic peaks for acrylamide (δ 5.6–6.4 ppm for vinyl protons) and hexyl chain (δ 1.2–1.6 ppm) .
- Infrared spectroscopy (IR) : Identifies amide C=O stretches (~1650 cm) and N-H bends (~1550 cm) .
- Melting point determination : Validates purity; deviations >2°C suggest impurities .
Q. What are the critical physicochemical properties influencing experimental design?
- Methodological Answer : Key properties include:
- Hydrophilicity : The hexyl chain and amide groups confer moderate solubility in polar solvents (e.g., methanol, DMSO), necessitating solvent optimization for biological assays .
- Stability : Susceptibility to hydrolysis under acidic/basic conditions requires pH-neutral buffers during storage .
- Polymerization risk : Acrylamide groups may polymerize under heat or light; storage at –20°C in dark vials is recommended .
Advanced Research Questions
Q. How do stereochemical considerations impact the compound’s reactivity in crosslinking applications?
- Methodological Answer : The (E)-configuration of the acrylamide group (confirmed via NOESY NMR) influences crosslinking efficiency. For example:
- Radical polymerization : (E)-isomers show slower initiation but higher chain propagation rates compared to (Z)-isomers .
- Michael addition : Steric hindrance from the hexyl chain affects nucleophilic attack on the α,β-unsaturated carbonyl. Computational modeling (DFT) is recommended to predict regioselectivity .
Q. How can researchers optimize reaction pathways to address conflicting yield data in amidation steps?
- Methodological Answer : Conflicting yields often arise from competing side reactions (e.g., oligomerization). Optimization strategies include:
- Design of Experiments (DoE) : Systematic variation of molar ratios (amine:acylating agent), solvents, and catalysts .
- In-line analytics : Use of ReactIR or PAT (Process Analytical Technology) to monitor intermediate formation in real time .
- Catalyst screening : Lipases or carbodiimides (e.g., EDC) improve amidation efficiency in non-polar solvents .
Q. What strategies are recommended for analyzing the compound’s bioactivity in enzyme-substrate interactions?
- Methodological Answer : For enzyme inhibition/activation studies:
- Surface plasmon resonance (SPR) : Measures binding kinetics (k/k) between the compound and target enzymes (e.g., kinases) .
- X-ray crystallography : Resolves binding modes; co-crystallization with proteins requires soaking experiments at 1–2 mM compound concentrations .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to differentiate binding mechanisms .
Q. How can contradictory data on the compound’s cytotoxicity be resolved?
- Methodological Answer : Discrepancies may stem from assay conditions or impurity profiles. Mitigation approaches:
- HPLC-MS purity validation : Ensure >95% purity; trace acrylamide monomers can skew cytotoxicity results .
- Cell line-specific controls : Use multiple lines (e.g., HEK293 vs. HeLa) to assess selectivity .
- Dose-response modeling : Fit IC curves using nonlinear regression (e.g., GraphPad Prism) to account for batch variability .
Data Contradiction Analysis Framework
- Root-cause identification : Compare solvent systems, catalyst loads, and analytical methods across studies .
- Meta-analysis : Use tools like RevMan to statistically synthesize data from disparate sources, highlighting outliers .
- Reproducibility protocols : Publish detailed SI (Supporting Information) with raw NMR spectra and reaction logs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
